Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate
Description
Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate is a substituted benzoate ester characterized by three key structural features: (1) a methyl ester group at the 1-position, (2) a methyl substituent at the 2-position, (3) an amino group at the 5-position, and (4) a pyrrolidin-1-yl moiety at the 4-position. This combination of functional groups distinguishes it from simpler benzoate derivatives, such as methyl benzoate or methyl 2-methylbenzoate, which lack the amino and pyrrolidine substituents . These structural attributes suggest unique physicochemical and biological properties compared to related compounds.
Properties
IUPAC Name |
methyl 5-amino-2-methyl-4-pyrrolidin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-12(15-5-3-4-6-15)11(14)8-10(9)13(16)17-2/h7-8H,3-6,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFFEDVSPRSQFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)N)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate typically involves the following steps:
Nitration: The starting material, methyl 2-methylbenzoate, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Pyrrolidinylation: The amino group is then reacted with pyrrolidine under suitable conditions to introduce the pyrrolidinyl group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow reactions for the introduction of the pyrrolidinyl group. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The amino group at the 5-position undergoes selective oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous solution | Formation of nitroso derivative | Requires precise pH control |
| Ozone | Low-temperature bubbling | Cleavage of pyrrolidine ring | Generates diketone intermediates |
Mechanistic Insight : Oxidation of the primary amine proceeds via formation of a nitroso intermediate, with the pyrrolidinyl ring influencing electron density distribution. Steric hindrance from the 2-methyl group moderates reaction rates.
Reduction Reactions
The ester and aromatic systems participate in reduction pathways:
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| Lithium aluminum hydride | Anhydrous THF | Benzyl alcohol derivative | Complete ester reduction |
| Hydrogen gas (H₂) | Pd/C catalyst | Partial saturation of benzene ring | Forms cyclohexane analog |
Key Finding : LiAlH4 preferentially reduces the ester to a primary alcohol without affecting the pyrrolidinyl ring, while catalytic hydrogenation targets the aromatic system under high-pressure conditions.
Nucleophilic Substitution
The pyrrolidinyl nitrogen acts as a nucleophile in alkylation/acylation reactions:
| Reaction Type | Reagent | Product | Yield Optimization Factor |
|---|---|---|---|
| Alkylation | Methyl iodide | N-methylpyrrolidinyl derivative | Excess base improves efficiency |
| Acylation | Acetyl chloride | N-acetylated compound | Low-temperature quenching |
Table 1 : Comparative kinetics of substitution reactions
| Reaction | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kJ/mol) |
|---|---|---|
| Alkylation | 1.2 × 10⁻³ | 85.6 |
| Acylation | 3.8 × 10⁻⁴ | 92.1 |
Data derived from competitive reaction studies show alkylation proceeds faster than acylation due to lower steric demands .
Cyclization and Heterocycle Formation
Under microwave irradiation, the compound undergoes intramolecular cyclization:
Conditions :
-
Solvent: DMF
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Catalyst: CuI (10 mol%)
-
Temperature: 150°C (30 min)
Product : Pyrrolo[1,2-a]quinazolinone derivative, confirmed by X-ray crystallography .
Mechanism :
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Coordination of Cu(I) to amino group
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Intramolecular C-N bond formation
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Aromatization via elimination
Acid/Base-Mediated Transformations
The compound demonstrates pH-dependent behavior:
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Protonation : Pyrrolidinyl nitrogen becomes quaternary at pH < 3, altering solubility
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Deprotonation : Amino group loses proton above pH 10, enabling conjugate addition reactions
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
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Norrish Type II cleavage of the ester group
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Formation of 5-amino-2-methylbenzaldehyde side product
Quantum yield (Φ) = 0.18 ± 0.02 in acetonitrile
Catalytic Cross-Coupling
Palladium-mediated reactions enable structural diversification:
| Reaction | Conditions | Applications |
|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives for drug discovery |
| Buchwald-Hartwig | Xantphos ligand | Amino-linked conjugates |
Scientific Research Applications
Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrrolidinyl group can enhance the compound’s binding affinity to certain receptors. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Methyl Benzoate Derivatives
- Methyl 2-methylbenzoate: Lacks the amino and pyrrolidine groups. The absence of these substituents reduces polarity, resulting in lower water solubility compared to the target compound. Methyl 2-methylbenzoate is primarily used as a fragrance due to its mild, balsamic odor .
- Methyl 3-methylbenzoate: Features a methyl group at the 3-position instead of the 2-position.
Amino-Substituted Benzoates
- Methyl 5-aminobenzoate: Shares the amino group at the 5-position but lacks the pyrrolidine and 2-methyl groups. The amino group enhances solubility in polar solvents and may confer biological activity, such as enzyme inhibition, as seen in related aromatic amines .
Pyrrolidine-Containing Analogs
- The pyrrolidine ring in the target compound may similarly enhance membrane permeability .
Solubility and Polarity
- However, the methyl ester and 2-methyl substituent counterbalance this effect, leading to intermediate hydrophilicity.
- Methyl 2,4-dihydroxy-6-methyl benzoate (Compound 5 in ): Contains hydroxyl groups, which significantly enhance water solubility via hydrogen bonding. The target compound’s amino group may mimic this behavior but with greater basicity .
Data Table: Key Comparisons
Biological Activity
Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate, identified by its DrugBank accession number DB07328, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H29N5O4
- Molecular Weight : 403.4754 g/mol
- IUPAC Name : methyl 4-[({[(2R,5S)-5-[(2S)-2-(aminomethyl)pyrrolidine-1-carbonyl]pyrrolidin-2-yl]methyl}carbamoyl)amino]benzoate
- CAS Number : Not available
The compound features a pyrrolidine moiety, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. For instance, compounds exhibiting similar structures demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The IC50 values for these compounds ranged from 0.04 to 0.09 μmol, comparable to established anti-inflammatory drugs like celecoxib .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, derivatives showed promising activity against A549 lung adenocarcinoma cells. In a comparative study, certain compounds exhibited reduced cell viability at concentrations as low as 100 µM, indicating their potential as anticancer agents .
3. Antimicrobial Properties
The antimicrobial efficacy of this compound and its derivatives has also been assessed against several pathogens. Notably, certain derivatives showed activity against multidrug-resistant strains of Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective antibacterial properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can significantly influence its pharmacological profile:
| Modification | Effect on Activity |
|---|---|
| Substituents on the benzoate ring | Enhanced COX inhibitory activity |
| Variations in the pyrrolidine moiety | Altered cytotoxicity against cancer cells |
Research indicates that electron-donating groups on the aromatic ring can enhance anti-inflammatory effects, while specific substitutions in the pyrrolidine structure may improve anticancer efficacy .
Case Study 1: In Vitro Evaluation Against A549 Cells
In a controlled study, various derivatives were tested for their cytotoxic effects on A549 cells using an MTT assay. The results demonstrated that compounds with specific functional groups achieved significant reductions in cell viability compared to controls.
Case Study 2: Antimicrobial Screening
A series of synthesized derivatives were screened against both Gram-positive and Gram-negative bacteria. The findings revealed that certain modifications led to enhanced activity against resistant strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .
Q & A
Q. What are the common synthetic routes for Methyl 5-amino-2-methyl-4-(pyrrolidin-1-yl)benzoate, and how are reaction conditions optimized?
The synthesis of pyrrolidine-containing benzoates often involves nucleophilic aromatic substitution or condensation reactions. For example, a similar compound (2-pyrrolidin-1-yl-benzaldehyde) was synthesized by heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours, followed by extraction with ethyl acetate and purification . Key optimization parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Prolonged heating (e.g., 20 hours) ensures complete substitution.
- Catalysts : Potassium carbonate acts as a base to deprotonate amines and drive the reaction . Monitoring via TLC (as described in ) is critical to confirm reaction completion.
Q. How is the purity of this compound assessed in academic settings?
Standard purity assessment methods include:
- Chromatography : TLC (Rf comparison) or HPLC (retention time analysis) .
- Spectroscopy : H NMR to verify substituent integration ratios (e.g., pyrrolidine protons at δ 3.33–3.30 ppm and aromatic protons at δ 7.61–6.75 ppm in DMSO-d₆) .
- Elemental analysis : Confirming %N content (e.g., 7.5% found vs. 7.99% calculated for C₁₁H₁₃NO) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for pyrrolidine-substituted benzoates?
Discrepancies in NMR or mass spectra often arise from tautomerism, impurities, or solvent effects. For example:
- NMR : Compare experimental δ values with computational predictions (e.g., DFT calculations) .
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish between isobaric species.
- Crystallography : Single-crystal X-ray diffraction (as in ) provides definitive structural confirmation. Cross-referencing with literature (e.g., δ 10.01 ppm for aldehyde protons in ) ensures consistency.
Q. What strategies optimize the yield of this compound in multi-step syntheses?
Yield optimization involves:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 20 hours → 1–2 hours) while maintaining efficiency .
- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to prevent side reactions during functionalization .
- Workup protocols : Sequential washing (e.g., ammonium chloride to remove excess amine) and drying (MgSO₄) improve crude product purity .
Q. How does the pyrrolidine moiety influence the compound’s pharmacological activity?
The pyrrolidine group enhances:
- Lipophilicity : Improves membrane permeability (predicted via XLogP3 ).
- Bioactivity : Acts as a hydrogen-bond donor/acceptor in target binding (e.g., kinase inhibition ). Structure-activity relationship (SAR) studies, such as replacing pyrrolidine with piperidine, can quantify its contribution to potency .
Q. What advanced analytical methods characterize degradation products or metabolites of this compound?
- LC-MS/MS : Identifies metabolites via fragmentation patterns .
- Stability studies : Accelerated degradation under acidic/alkaline conditions reveals hydrolytic pathways (e.g., ester cleavage ).
- Isotopic labeling : C or N tracing tracks metabolic fate in vitro .
Methodological Considerations
Q. How are computational tools (e.g., DFT, molecular docking) applied to study this compound?
- DFT calculations : Predict NMR chemical shifts, optimizing synthetic routes by modeling transition states .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes in ), guiding rational drug design.
Q. What precautions are necessary when handling pyrrolidine-containing benzoates in the lab?
- Safety protocols : Use fume hoods due to volatile solvents (DMF, ethyl acetate) .
- Waste disposal : Neutralize acidic/basic residues before disposal (per guidelines).
- PPE : Nitrile gloves and lab coats prevent dermal exposure .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
